molecular formula C19H21N3O5S B4874087 N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide

N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4874087
M. Wt: 403.5 g/mol
InChI Key: BPVWFSWHRBKZFX-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, iron chloride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in the development of targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14-5-8-16(22(24)25)13-18(14)20-19(23)15-6-9-17(10-7-15)28(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVWFSWHRBKZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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